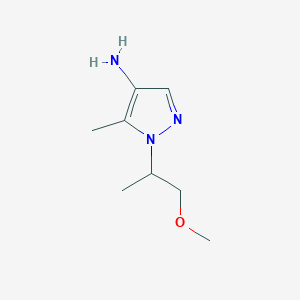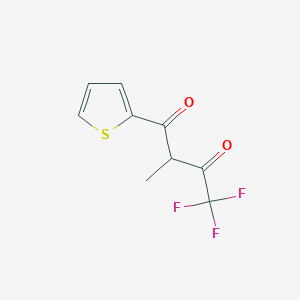
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C9H7F3O2S and its molecular weight is 236.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the reaction of 1-(2-thienyl)-1-propanone with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Hydrolysis: In basic aqueous media, it can decompose into trifluoroacetone and acetylthiophene[][1].
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry[][1].
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments[][1].
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. Studies indicate that it is a potent inhibitor of carboxylesterase activity and can inhibit mitochondrial complex II activity . These interactions affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to its trifluoromethyl and thiophene groups. Similar compounds include:
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
These compounds share the trifluoromethyl group but differ in their aromatic substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
346-01-0 |
|---|---|
Fórmula molecular |
C9H7F3O2S |
Peso molecular |
236.21 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-methyl-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C9H7F3O2S/c1-5(8(14)9(10,11)12)7(13)6-3-2-4-15-6/h2-5H,1H3 |
Clave InChI |
LNFZYORXYAGXJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CS1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
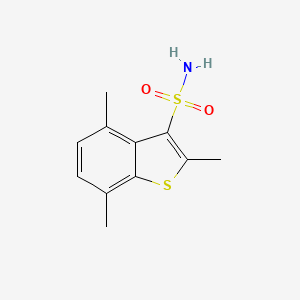
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
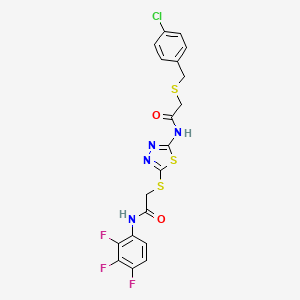
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
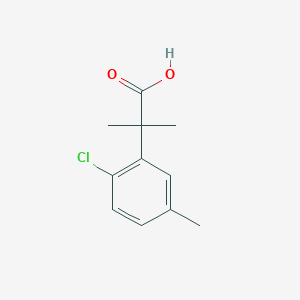
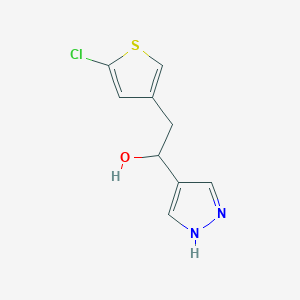
![2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13069647.png)
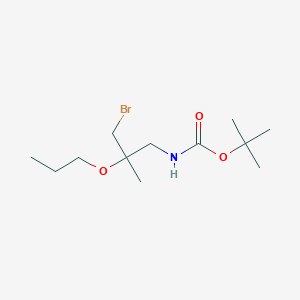
![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)
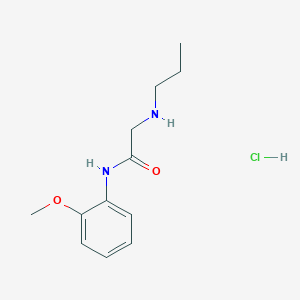
![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
